Cas no 74158-09-1 (5-Heptenoic acid,7-(4-butyloctahydro-2,5-dioxo-1H-inden-1-yl)-)
5-Heptenoic acid, 7-(4-butyloctahydro-2,5-dioxo-1H-inden-1-yl)-, is a specialized organic compound featuring a unique indene-derived structure with a butyl substituent and a heptenoic acid side chain. Its key advantages include its functional versatility, owing to the reactive double bond in the heptenoic acid moiety and the diketone group within the indene core, making it suitable for further synthetic modifications. The compound's rigid indene scaffold contributes to structural stability, while the butyl group enhances lipophilicity, potentially improving solubility in organic matrices. This structure makes it a valuable intermediate in fine chemical synthesis, particularly for applications requiring tailored steric and electronic properties.

74158-09-1 structure
商品名:5-Heptenoic acid,7-(4-butyloctahydro-2,5-dioxo-1H-inden-1-yl)-
5-Heptenoic acid,7-(4-butyloctahydro-2,5-dioxo-1H-inden-1-yl)- 化学的及び物理的性質
名前と識別子
-
- 5-Heptenoic acid,7-(4-butyloctahydro-2,5-dioxo-1H-inden-1-yl)-
- 11-deoxy-15-keto-13,14-dihydro-11 beta,16-cycloprostaglandin E2
- Bicyclo Prostaglandin E2
- Bicyclo Prostaglandin E2 Lipid Maps MS Standard
- 11-deoxy-13,14-dihydro-15-keto-11 beta,16 xi-cyclo-PGE2
- CHEBI:228529
- 74158-09-1
- Bicyclo-PGEM
- Bicyclo Prostaglandin E2 Lipid Maps MS Standard
- (E)-7-(4-butyl-2,5-dioxo-3,3a,4,6,7,7a-hexahydro-1H-inden-1-yl)hept-5-enoic acid
- 11-Deoxy-13,14-dihydro-15-keto-11beta,16xi-cyclo-PGE2
- 5-Heptenoic acid, 7-(4-butyloctahydro-2,5-dioxo-1H-inden-1-yl)-
- DKDBCYPGE2
- PGE2-M
- Pgem-II
- 11-Deoxy-15-keto-13,14-dihydro-11beta,16-cycloprostaglandin E2
- 11-Deoxy-15-keto-13,14-dihydro-11beta,16-cyclo-PGE2
-
- インチ: InChI=1S/C20H30O4/c1-2-3-8-16-17-13-19(22)15(14(17)11-12-18(16)21)9-6-4-5-7-10-20(23)24/h4,6,14-17H,2-3,5,7-13H2,1H3,(H,23,24)/b6-4+
- InChIKey: CGCZPIJMGKLVTQ-GQCTYLIASA-N
- ほほえんだ: CCCCC1C2CC(=O)C(C2CCC1=O)CC=CCCCC(=O)O
計算された属性
- せいみつぶんしりょう: 334.21440943g/mol
- どういたいしつりょう: 334.21440943g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 24
- 回転可能化学結合数: 9
- 複雑さ: 494
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 4
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 71.4Ų
- 疎水性パラメータ計算基準値(XlogP): 3.1
じっけんとくせい
- 密度みつど: 1.069
- ふってん: 510.3°C at 760 mmHg
- フラッシュポイント: 276.5°C
- 屈折率: 1.503
- PSA: 71.44000
- LogP: 4.17830
5-Heptenoic acid,7-(4-butyloctahydro-2,5-dioxo-1H-inden-1-yl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-205222-1 mg |
Bicyclo Prostaglandin E2, |
74158-09-1 | 1mg |
¥526.00 | 2023-07-10 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci66454-10mg |
Bicyclo Prostaglandin E2 |
74158-09-1 | 98% | 10mg |
¥6422.00 | 2023-09-08 | |
SHENG KE LU SI SHENG WU JI SHU | sc-205223-1 mg |
Bicyclo Prostaglandin E2 Lipid Maps MS Standard, |
74158-09-1 | 1mg |
¥579.00 | 2023-07-10 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-205223A-5 mg |
Bicyclo Prostaglandin E2 Lipid Maps MS Standard, |
74158-09-1 | 5mg |
¥2,625.00 | 2023-07-10 | ||
A2B Chem LLC | AC64126-1mg |
Bicyclo Prostaglandin E2 |
74158-09-1 | ≥98% | 1mg |
$76.00 | 2023-12-30 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci66454-5mg |
Bicyclo Prostaglandin E2 |
74158-09-1 | 98% | 5mg |
¥3620.00 | 2023-09-08 | |
SHENG KE LU SI SHENG WU JI SHU | sc-205222A-5 mg |
Bicyclo Prostaglandin E2, |
74158-09-1 | 5mg |
¥2,384.00 | 2023-07-10 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-205223-1mg |
Bicyclo Prostaglandin E2 Lipid Maps MS Standard, |
74158-09-1 | 1mg |
¥579.00 | 2023-09-05 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci66454-1mg |
Bicyclo Prostaglandin E2 |
74158-09-1 | 98% | 1mg |
¥891.00 | 2023-09-08 | |
SHENG KE LU SI SHENG WU JI SHU | sc-205222A-5mg |
Bicyclo Prostaglandin E2, |
74158-09-1 | 5mg |
¥2384.00 | 2023-09-05 |
5-Heptenoic acid,7-(4-butyloctahydro-2,5-dioxo-1H-inden-1-yl)- 関連文献
-
Cuiping Zhang,Zuojian Hu,Ke Wang,Lujie Yang,Yue Li,Hartmut Schlüter,Pengyuan Yang,Jiaxu Hong,Hongxiu Yu Analyst 2020 145 3967
74158-09-1 (5-Heptenoic acid,7-(4-butyloctahydro-2,5-dioxo-1H-inden-1-yl)-) 関連製品
- 140631-27-2(CMC_13807)
- 6894-38-8((-)-trans Jasmonic Acid)
- 1693995-28-6(4-Pyrimidinecarboxylic acid, 2-(1-methoxy-1-methylpropyl)-5-methyl-)
- 2138370-15-5(tert-butyl N-{4-(aminomethyl)-5-methyl-1,3-thiazol-2-ylmethyl}carbamate)
- 203268-77-3(3-(5-Mercapto-1,3,4-oxadiazol-2-yl)benzonitrile)
- 808769-18-8(methyl 3-(2R)-2-aminopropylbenzoate)
- 2248320-86-5(4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 1-methyl 2-fluorobenzene-1,4-dicarboxylate)
- 686745-04-0((2S,3R)-2-Amino-3-(4-methoxy-phenyl)-butyric acid hydrochloride)
- 1697520-47-0(2-(2-Methoxyacetyl)-5,5-dimethylcyclohexane-1,3-dione)
- 1266569-94-1(UTPγS trisodium salt)
推奨される供給者
PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
